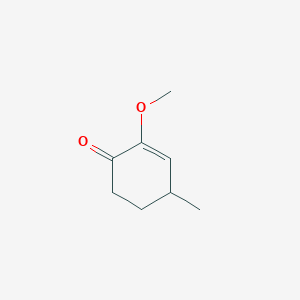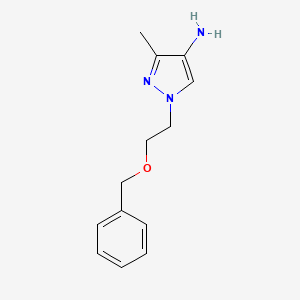
Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃F₄NaO₂S and a molecular weight of 250.15 g/mol . This compound is known for its high purity and is typically available as a white to off-white crystalline solid . It is primarily used in research settings due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate can be achieved through various methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to meet the high standards required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Applications De Recherche Scientifique
Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including agrochemicals and advanced polymers
Mécanisme D'action
The mechanism of action of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
Sodium 2-(trifluoromethyl)benzene-1-sulfinate: This compound is similar in structure but lacks the fluorine atom at the 2-position.
Sodium 4-fluoro-3-(trifluoromethyl)benzenesulfinate: Another related compound with the fluorine and trifluoromethyl groups in different positions on the benzene ring.
Uniqueness: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity .
Propriétés
Formule moléculaire |
C7H3F4NaO2S |
|---|---|
Poids moléculaire |
250.15 g/mol |
Nom IUPAC |
sodium;2-fluoro-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F4O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
IMXQZZHXPYRZCM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


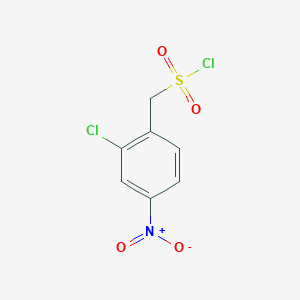
![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
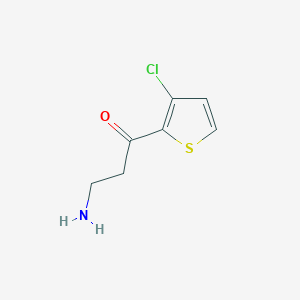
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
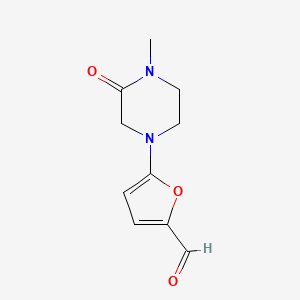
![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
